4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
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Overview
Description
4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzoyl group attached to a benzamide moiety, with a unique acenaphthothiazole structure
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that they may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 4-benzoyl chloride using thionyl chloride. This intermediate is then reacted with 2-aminobenzothiazole derivatives through a ring closure reaction to form the acenaphthothiazole structure. The final step involves coupling the acenaphthothiazole intermediate with benzamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoyl or benzamide groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and acenaphthothiazole-based molecules. Examples are:
- N-(benzo[d]thiazol-2-yl)benzamide
- 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl)benzamides
Uniqueness
What sets 4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide apart is its unique combination of the benzoyl, benzamide, and acenaphthothiazole moieties.
Properties
IUPAC Name |
4-benzoyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(17-5-2-1-3-6-17)18-10-12-19(13-11-18)26(31)29-27-28-24-21-8-4-7-16-9-14-20(23(16)21)15-22(24)32-27/h1-8,10-13,15H,9,14H2,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQPSKORJGOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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